

1-Chloro-4-nonyne structural formula and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-nonyne

Cat. No.: B1583902

[Get Quote](#)

An In-Depth Technical Guide to **1-Chloro-4-nonyne**: Structure, Synthesis, and Applications

Abstract

1-Chloro-4-nonyne is a bifunctional organic molecule featuring both an internal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions and cross-coupling reactions, while the alkyl chloride provides a reactive site for nucleophilic substitution. This guide provides a comprehensive overview of **1-chloro-4-nonyne**, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, its applications in modern synthetic chemistry, and critical safety and handling procedures. This document is intended for researchers and professionals in chemistry and drug development who wish to leverage the synthetic potential of haloalkynes.

Chemical Identity and Structure

The systematic identification and structural understanding of a reagent are paramount for its effective use in synthesis. **1-Chloro-4-nonyne** is defined by a nine-carbon aliphatic chain containing a triple bond and a terminal chlorine atom.

- IUPAC Name: 1-chloronon-4-yne[1]
- CAS Number: 3416-74-8[2][3][4]

- Molecular Formula: C₉H₁₅Cl[1][3]
- Molecular Weight: 158.67 g/mol [1][3]

Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates a numbering scheme that assigns the lowest possible locant to the principal functional group. For **1-chloro-4-nonyne**, the carbon chain is numbered from the end closest to the substituent (chloro group), placing the triple bond at the 4-position.

Caption: Structural formula of **1-chloro-4-nonyne**.

Physicochemical Properties

The physical and chemical properties of **1-chloro-4-nonyne** are essential for planning reactions, purification procedures, and safe storage. The data presented below are compiled from established chemical databases.

Property	Value	Source(s)
Molecular Weight	158.67 g/mol	--INVALID-LINK--[1]
Boiling Point	117 °C at 40 mmHg (0.053 bar)	[ChemicalBook, NIST][2][5]
Density	0.917 g/cm ³	--INVALID-LINK--[5]
Refractive Index (n ²⁰ /D)	1.4620	--INVALID-LINK--[5]
InChI Key	RHZYERSKMQJUCP-UHFFFAOYSA-N	--INVALID-LINK--[4]
SMILES	CCCCC#CCCCCI	--INVALID-LINK--[6]

Synthesis and Mechanism

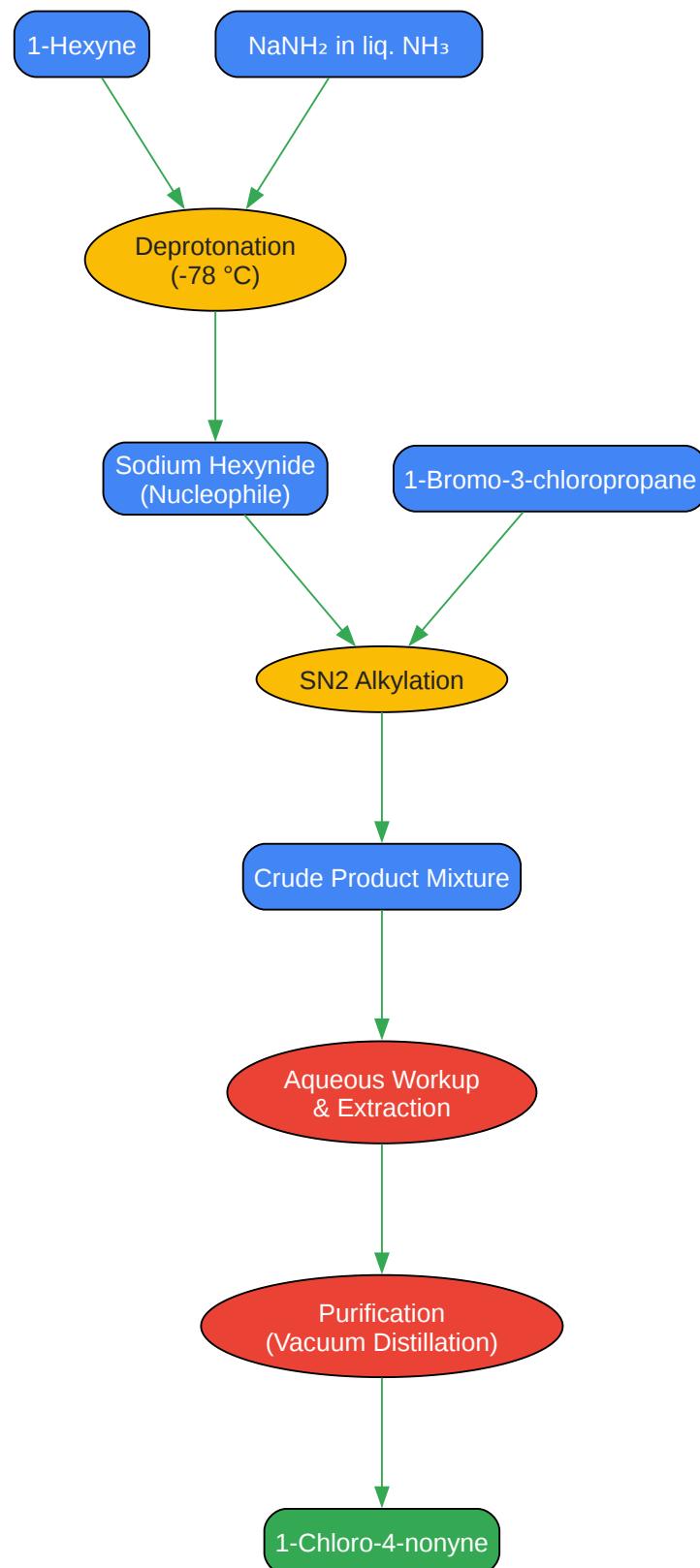
Haloalkynes are powerful and versatile building blocks in organic synthesis.[7][8][9] Their preparation typically involves the reaction of a metal acetylide with a suitable electrophile or the dehydrohalogenation of a dihaloalkene.[10] A robust and logical method for synthesizing **1-**

chloro-4-nonyne involves the nucleophilic substitution of a bifunctional electrophile by an appropriate acetylidic anion.

Experimental Protocol: Synthesis via Acetylidic Alkylation

This protocol describes the synthesis of **1-chloro-4-nonyne** from 1-hexyne and 1-bromo-3-chloropropane. The core of this procedure is the generation of the hexynyl anion, a potent nucleophile, which subsequently displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromo-substituted carbon.

Materials:


- 1-Hexyne
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- 1-Bromo-3-chloropropane
- Anhydrous diethyl ether
- Saturated ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

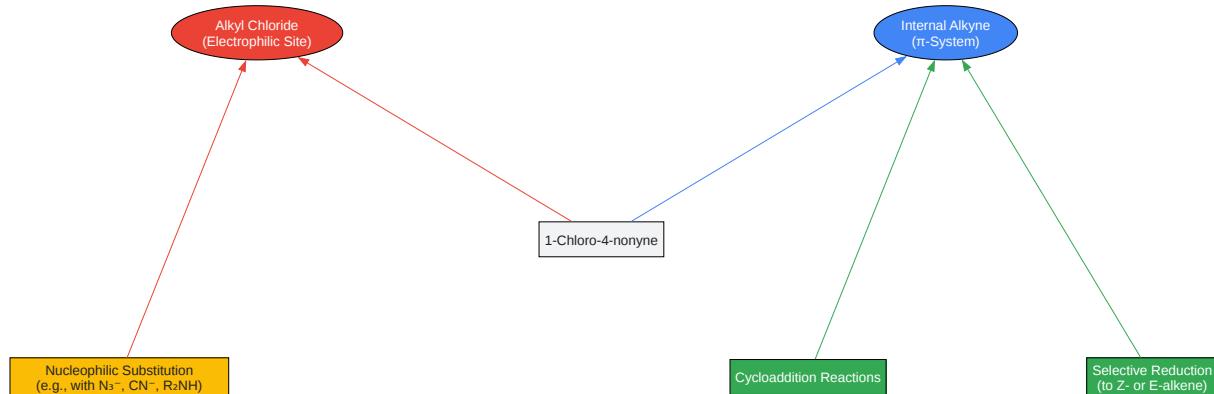
Procedure:

- Reactor Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet is prepared.
- Acetylidic Formation: The flask is cooled to -78°C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Sodium amide (1.1 equivalents) is added portion-wise. 1-Hexyne (1.0 equivalent) dissolved in anhydrous diethyl ether is then added dropwise over

30 minutes. The mixture is stirred for 2 hours at -78 °C to ensure complete formation of the sodium hexynide salt.

- **Alkylation:** 1-Bromo-3-chloropropane (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight, allowing the ammonia to evaporate through the condenser.
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure **1-chloro-4-nonyne**.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **1-chloro-4-nonyne**.

Applications in Synthetic Chemistry

The dual functionality of **1-chloro-4-nonyne** makes it a highly adaptable reagent for constructing complex molecular architectures, a critical task in drug discovery and materials science.^[8]

- Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at one end of the nine-carbon chain.
- Alkyne Chemistry: The internal alkyne can undergo various transformations:
 - Click Chemistry: Following conversion of the chloride to an azide, the molecule can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.
 - Cross-Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like Sonogashira coupling, they can still participate under specific catalytic conditions.
 - Reduction: The alkyne can be selectively reduced to either a (Z)-alkene using Lindlar's catalyst or a (E)-alkene via a dissolving metal reduction (e.g., Na/NH₃), providing stereochemical control.
 - Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to form cyclic and heterocyclic systems.

Haloalkynes are recognized as key intermediates for rapidly assembling molecular complexity, providing access to functionalized products that are valuable in medicinal chemistry and materials science.^{[7][8][9]}

[Click to download full resolution via product page](#)

Caption: Reactivity map of **1-chloro-4-nonyne**'s functional groups.

Safety, Handling, and Storage

As a chlorinated alkyne, **1-chloro-4-nonyne** requires careful handling to mitigate potential health risks and ensure chemical stability.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), **1-chloro-4-nonyne** presents the following hazards[1]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[\[11\]](#)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) must be worn.[\[11\]](#)
- Emergency Preparedness: An emergency eye wash station and safety shower must be readily accessible.[\[12\]](#)

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

- Containers: Store in tightly sealed containers made of appropriate materials like carbon steel or stainless steel.[\[12\]](#)[\[13\]](#) For enhanced safety, double-walled containers are recommended.[\[14\]](#)
- Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- Containment: The storage area should have secondary containment to prevent environmental contamination in case of a spill.[\[12\]](#)[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-4-nonyne | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-nonyne [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Chloro-4-nonyne [webbook.nist.gov]
- 5. 1-Chloro-4-nonyne CAS#: 3416-74-8 [amp.chemicalbook.com]
- 6. PubChemLite - 1-chloro-4-nonyne (C9H15Cl) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ecolink.com [ecolink.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. ipi-global.com [ipi-global.com]
- To cite this document: BenchChem. [1-Chloro-4-nonyne structural formula and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583902#1-chloro-4-nonyne-structural-formula-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com